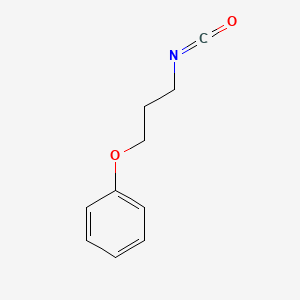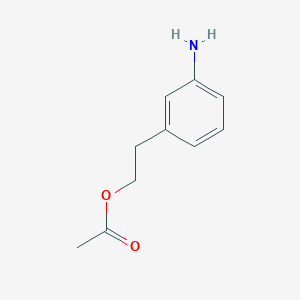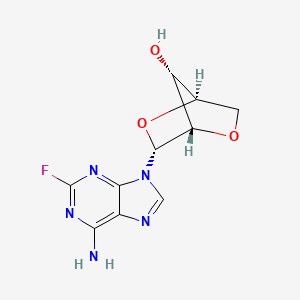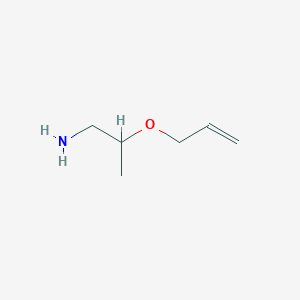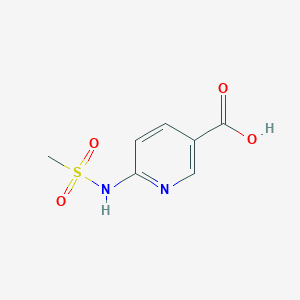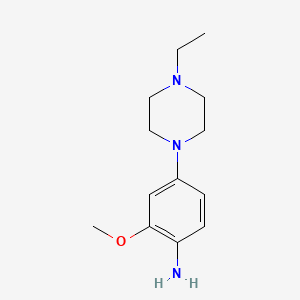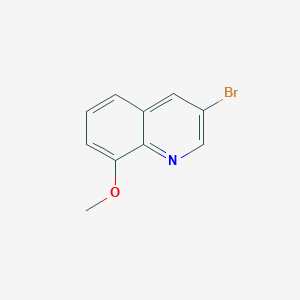
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid is a chemical compound that has recently attracted significant attention in scientific research due to its unique structure and properties. It is related to Ethyl (5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and 5-Amino-1H-pyrazole-3-acetic acid .
Synthesis Analysis
The synthesis of pyrazole compounds, including 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid, involves the use of 5-amino-pyrazoles as versatile synthetic building blocks. These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .Molecular Structure Analysis
The molecular formula of 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid hydrochloride is C9H16ClN3O2, and it has a molecular weight of 233.69 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid are not available, it’s worth noting that pyrazole compounds, including 5-amino-pyrazoles, are known to be involved in a variety of chemical reactions. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
1. In Synthesis and Ligand Behavior
- The compound has been used in the synthesis of new chiral ligands and their coordination to zinc ions, highlighting its potential in creating complex molecules with specific properties (Hegelmann et al., 2003).
2. In Cyclization Reactions
- It has been involved in reactions leading to alternative cyclic imide products, indicating its role in facilitating diverse cyclization pathways (Smyth et al., 2007).
3. As an Inhibitor in Protein Kinase Research
- The compound contributed to the development of potent inhibitors for p38α mitogen-activated protein kinase, playing a significant role in molecular biology and biochemistry research (Getlik et al., 2012).
4. In Organic Synthesis
- It has been used in the synthesis of multigram scale fluoroalkyl-substituted pyrazole-4-carboxylic acids, demonstrating its utility in large-scale organic syntheses (Iminov et al., 2015).
5. As a Catalyst in Polymerization
- The compound has shown efficacy in catalyzing the copolymerization of CO2 and cyclohexene oxide, indicating its potential in polymer chemistry (Matiwane et al., 2020).
6. In Fungicidal Applications
- It has been involved in the synthesis of compounds that displayed fungicidal activity, suggesting its relevance in agricultural chemistry (Mao et al., 2013).
7. As a Corrosion Inhibitor
- Pyrazoline derivatives, related to this compound, have been studied as corrosion inhibitors for mild steel in acidic media, indicating its potential in industrial applications (Lgaz et al., 2018).
properties
IUPAC Name |
2-(5-amino-3-tert-butylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-4-7(10)12(11-6)5-8(13)14/h4H,5,10H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQOASNZZWAIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)
